molecular formula C6H5BrOS B1280600 1-(5-Bromothiophen-3-YL)ethanone CAS No. 59227-67-7

1-(5-Bromothiophen-3-YL)ethanone

Cat. No. B1280600
CAS RN: 59227-67-7
M. Wt: 205.07 g/mol
InChI Key: BEDKDDPMXRCHPJ-UHFFFAOYSA-N
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Description

1-(5-Bromothiophen-3-YL)ethanone is a chemical compound with the CAS Number: 59227-67-7 . It has a molecular weight of 205.08 and its linear formula is C6H5BrOS . It is a useful research chemical for the preparation of acifran analogs as agonists of niacin receptors, GPR109a and GPR109b for the treatment of atherosclerosis .


Molecular Structure Analysis

The InChI code for 1-(5-Bromothiophen-3-YL)ethanone is 1S/C6H5BrOS/c1-4(8)5-2-6(7)9-3-5/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

1-(5-Bromothiophen-3-YL)ethanone is a solid substance . It has a boiling point of 130-135 C at 13 mmHg and a melting point of 63-64 C . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Synthesis and Chemical Analysis

1-(5-Bromothiophen-3-yl)ethanone has been utilized in the synthesis of various chemical compounds. For instance, it has been used in the preparation of N3S2 pentadentate Schiff base ligands derived from 5-bromothiophene-2-carbaldehyde, which are further used to synthesize dicationic Cu(ii) complexes. These complexes display square pyramidal geometry and exhibit properties like solvatochromism and reversible redox reactions, important in the field of material science and chemistry (Warad et al., 2020).

Molecular Structure Studies

The molecular structure of compounds involving 1-(5-Bromothiophen-3-yl)ethanone has been extensively studied. For example, research on a compound synthesized from 5-[(1H-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol and 2-bromo-1-(2,4-dichlorophenyl)ethanone showed significant insights into the dihedral angles within the molecule, contributing to understanding the spatial arrangement of molecules in solid-state chemistry (Xu et al., 2005).

Biological Activities

In biological research, 1-(5-Bromothiophen-3-yl)ethanone derivatives have shown significant potential. For instance, new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives, prepared using this compound, exhibited potent immunosuppressive and immunostimulatory activities on immune cells, along with cytotoxic effects against various cancer cell lines. Such studies are crucial in drug discovery and pharmacological research (Abdel‐Aziz et al., 2011).

Antibacterial Properties

The synthesis of new derivatives of 1-(5-Bromothiophen-3-yl)ethanone has been explored for their antibacterial properties. A study involving the synthesis of novel 1-(2-methyl-1, 5-diphenyl-1H-pyrrol-3-yl) ethanone derivatives highlighted their potential as antibacterial agents, underscoring the importance of this compound in medicinal chemistry (Chinnayya et al., 2022).

Safety And Hazards

The compound is classified as toxic . The hazard statements associated with it are H301, H315, H319, H335 . The precautionary statements are P261, P301+P310, P305+P351+P338 .

properties

IUPAC Name

1-(5-bromothiophen-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrOS/c1-4(8)5-2-6(7)9-3-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDKDDPMXRCHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70506761
Record name 1-(5-Bromothiophen-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromothiophen-3-YL)ethanone

CAS RN

59227-67-7
Record name 1-(5-Bromothiophen-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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